Sometribove, also known as recombinant bovine somatotropin, is a synthetic form of bovine somatotropin, a growth hormone produced naturally in cattle. This compound is primarily used in the dairy industry to enhance milk production in lactating cows. Sometribove acts by stimulating milk synthesis and growth in dairy cattle, leading to increased milk yield and improved feed efficiency.
Sometribove is derived from recombinant DNA technology, which allows for the production of the hormone in a laboratory setting. This method ensures a consistent and high-purity product that can be administered to livestock. The compound is often formulated with zinc methionyl to enhance its stability and effectiveness.
Sometribove falls under the classification of recombinant proteins and growth hormones. It is specifically categorized as a bovine somatotropin, which is a type of peptide hormone that plays a crucial role in regulating growth and lactation in cattle.
The synthesis of sometribove involves several key steps:
The purification process typically involves affinity chromatography, where specific binding interactions are utilized to isolate sometribove from other proteins. This ensures that the final product has a high degree of purity, essential for its safety and efficacy when administered to livestock.
Sometribove has a molecular formula of CHNOS. Its structure consists of 191 amino acids arranged in a specific sequence that determines its biological activity. The three-dimensional conformation of sometribove is critical for its interaction with receptors in cattle.
The molecular weight of sometribove is approximately 22 kDa. Its structure includes several key features such as disulfide bonds that stabilize its conformation, enhancing its biological activity.
Sometribove primarily interacts with growth hormone receptors on target cells in bovine tissues, leading to various physiological responses. The main reactions involve:
The binding affinity of sometribove to its receptor is influenced by its structural conformation, which can be affected by factors such as pH and temperature during storage and administration.
Sometribove enhances milk production through several mechanisms:
Studies have shown that cows treated with sometribove can produce up to 15% more milk compared to untreated cows, demonstrating its effectiveness as a production-enhancing agent.
Sometribove is primarily used in the dairy industry for:
Sometribove is a single-chain polypeptide hormone consisting of 191 amino acids, with a specific methionine substitution at the N-terminus (position 1) and leucine at position 127. This structure results in a molecular weight of approximately 22 kDa. Its amino acid sequence is identical to the predominant natural pituitary-derived bovine somatotropin variant, except for the methionine substitution introduced to facilitate bacterial expression during the recombinant manufacturing process [4] [10].
Table 1: Key Structural Features of Sometribove
Characteristic | Detail |
---|---|
Amino Acid Sequence Length | 191 amino acids |
Molecular Weight | ~22 kilodaltons (kDa) |
Key Residue Differences | Methionine at position 1 (vs. Alanine in some natural variants) |
Position 127 Residue | Leucine |
Primary Structure | Single polypeptide chain with two disulfide bridges |
Dimerization Potential | Forms inactive dimers during production |
The pharmacological activity of sometribove stems from its ability to bind and activate the somatotropin receptor in bovine tissues. This receptor interaction triggers intracellular signaling cascades (primarily involving JAK, MAP, and tyrosine kinases), leading to the upregulation of insulin-like growth factor 1 (IGF-1) synthesis, particularly in the liver. IGF-1 acts as the primary mediator of somatotropin's galactopoietic (milk-production-stimulating) effects. Sometribove is classified pharmacologically as a lactation enhancer or bovine galactopoietic agent. Its mechanism centers on altering nutrient partitioning – diverting energy and substrates away from body fat accumulation and towards the mammary gland, thereby supporting increased milk synthesis. This metabolic shift requires adequate nutritional support, as treated cows exhibit increased feed intake to meet the higher metabolic demands of sustained milk production [4] [8] [10].
Sometribove is formulated as a sometribove zinc suspension (marketed under brands like Posilac™) for subcutaneous administration. The zinc component stabilizes the protein molecule and modulates its release kinetics, enabling a sustained effect and permitting a dosing interval of 14 days [2] [8].
The foundation for recombinant bST development began with the discovery that administering pituitary extracts from cows could increase milk yield in lactating cattle, observed as early as the 1930s. However, the impracticality of extracting sufficient quantities from animal pituitaries hindered commercial application [10].
The advent of recombinant DNA (rDNA) technology in the 1970s revolutionized the potential for producing peptide hormones like somatotropin. In 1981, the biotechnology firm Genentech achieved a critical milestone by successfully cloning and patenting the gene responsible for bovine somatotropin production. This breakthrough allowed for the insertion of the bST gene into Escherichia coli bacteria, transforming these microorganisms into biological factories capable of synthesizing large quantities of the hormone [4] [10].
Table 2: Key Milestones in Sometribove Development
Year | Milestone |
---|---|
1937 | Initial observations that pituitary extracts increase milk yield in cows |
1981 | Genentech clones and patents the bST gene; conducts first field trials |
Late 1980s | Large-scale field trials by Monsanto, American Cyanamid, Eli Lilly, Upjohn |
1986 | FDA concludes initial human safety review (food safe) |
1990 | NIH conference reviews rBST safety data |
1993 | FDA grants full approval for Monsanto's Posilac® (sometribove zinc suspension) |
1994 | Commercial launch of Posilac® in the United States |
2008 | Monsanto sells Posilac® business to Elanco (Eli Lilly division) |
Recognizing the commercial potential, Monsanto licensed Genentech's patent in 1979 and invested heavily (approximately $300 million) in developing a commercially viable rBST product. Monsanto collaborated closely with Genentech to optimize the E. coli expression system and the subsequent purification process. They published results from pivotal field trials demonstrating increased milk production in treated cows in 1981 [10].
Throughout the 1980s, Monsanto, alongside other pharmaceutical giants including American Cyanamid, Eli Lilly, and Upjohn, conducted extensive research and development, culminating in submissions for regulatory approval to the US Food and Drug Administration (FDA). The FDA's Center for Veterinary Medicine completed its review of the human food safety data in 1986, finding milk and meat from treated cows safe for human consumption. However, public and scientific debate prompted further review, including an unprecedented conference convened by the National Institutes of Health (NIH) in 1990 at the request of Congress. After a comprehensive review process spanning nearly a decade, the FDA formally approved Monsanto's sometribove product (Posilac®) for commercial use in lactating dairy cows in November 1993. Monsanto launched Posilac® in 1994, marking the first large-scale agricultural application of a recombinant protein hormone [8] [10].
The regulatory status of sometribove varies significantly across the globe, reflecting diverse scientific assessments and policy decisions regarding its use in dairy farming.
Table 3: Global Regulatory Status of Sometribove (Representative Examples)
Region/Country | Regulatory Status | Key Rationale (Primary Driver) | Approval/Decision Year |
---|---|---|---|
United States | Approved | Human safety established; Efficacy | 1993 |
Mexico, Brazil, India | Approved | Human safety established; Productivity | Various (Post-1993) |
European Union | Banned | Animal welfare concerns (mandated) | Ban effective 1999 |
Canada | Not Approved | Animal health risks | 1999 |
Australia, New Zealand | Banned | Animal welfare; Precautionary principle | 1990s |
Japan | Banned | Animal welfare concerns | 1990s |
Codex Alimentarius | No MRL Standard Set | Lack of consensus among members | Ongoing |
Global Usage Patterns:Usage patterns are directly tied to regulatory status. In countries where approved, such as the US, Brazil, and India, adoption rates are influenced by factors like:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: